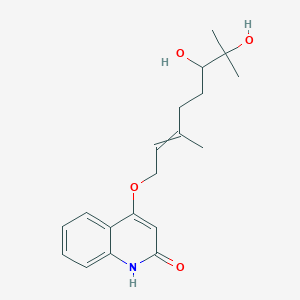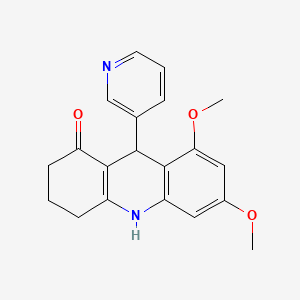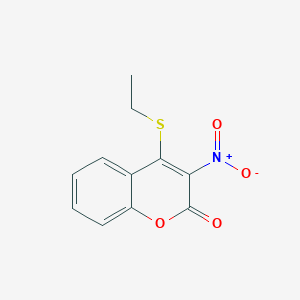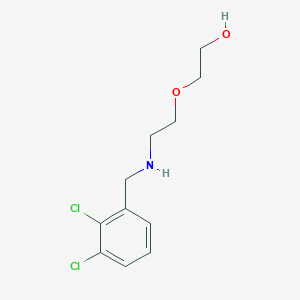![molecular formula C15H13Cl3N6O B12480966 N~1~-{5-chloro-2-[(2,4-dichlorobenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine](/img/structure/B12480966.png)
N~1~-{5-chloro-2-[(2,4-dichlorobenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-{5-chloro-2-[(2,4-dichlorobenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine is a complex organic compound that belongs to the class of tetrazoles. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-{5-chloro-2-[(2,4-dichlorobenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the benzyl ether: This involves the reaction of 5-chloro-2-hydroxybenzyl alcohol with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.
Introduction of the tetrazole ring: The benzyl ether is then reacted with sodium azide and a suitable catalyst to form the tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N~1~-{5-chloro-2-[(2,4-dichlorobenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
N~1~-{5-chloro-2-[(2,4-dichlorobenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N1-{5-chloro-2-[(2,4-dichlorobenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- N-{5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzyl}-1-ethyl-1H-tetrazol-5-amine
- 1-{5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzyl}-1H-imidazole
- N-{5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzyl}-1-methyl-1H-tetrazol-5-amine
Uniqueness
N~1~-{5-chloro-2-[(2,4-dichlorobenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine is unique due to its specific substitution pattern and the presence of both chloro and dichlorobenzyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H13Cl3N6O |
|---|---|
Molecular Weight |
399.7 g/mol |
IUPAC Name |
1-N-[[5-chloro-2-[(2,4-dichlorophenyl)methoxy]phenyl]methyl]tetrazole-1,5-diamine |
InChI |
InChI=1S/C15H13Cl3N6O/c16-11-3-4-14(25-8-9-1-2-12(17)6-13(9)18)10(5-11)7-20-24-15(19)21-22-23-24/h1-6,20H,7-8H2,(H2,19,21,23) |
InChI Key |
CUPDGJWYNJHTCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)COC2=C(C=C(C=C2)Cl)CNN3C(=NN=N3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoic acid](/img/structure/B12480884.png)

![butyl N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B12480893.png)

![4-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B12480904.png)



![Propyl 5-{[(3-butoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12480942.png)
![3-ethoxy-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12480947.png)
![N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-N-(2-fluorophenyl)methanesulfonamide](/img/structure/B12480954.png)

![2-(1-Bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid (non-preferred name)](/img/structure/B12480958.png)
![2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B12480964.png)
